molecular formula C12H20BrNO2 B6234632 tert-butyl 6-(bromomethyl)-1-azaspiro[3.3]heptane-1-carboxylate CAS No. 2768326-97-0

tert-butyl 6-(bromomethyl)-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B6234632
CAS No.: 2768326-97-0
M. Wt: 290.2
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Description

tert-Butyl 6-(bromomethyl)-1-azaspiro[3.3]heptane-1-carboxylate: is a synthetic organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which consists of two rings sharing a single atom. The presence of a bromomethyl group and a tert-butyl ester group in its structure makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

2768326-97-0

Molecular Formula

C12H20BrNO2

Molecular Weight

290.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(bromomethyl)-1-azaspiro[3.3]heptane-1-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents like N-bromosuccinimide (NBS) under radical conditions.

    Esterification: The carboxylate group can be esterified using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the reaction medium.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or amines can be formed.

    Oxidation Products: Oxidized derivatives, such as alcohols or ketones, may be obtained.

    Reduction Products: Reduced derivatives, such as alcohols or amines, can be produced.

    Hydrolysis Products: The corresponding carboxylic acid is formed upon hydrolysis.

Scientific Research Applications

Chemistry: tert-Butyl 6-(bromomethyl)-1-azaspiro[3.3]heptane-1-carboxylate is used as a building block in the synthesis of complex organic molecules. Its spirocyclic structure and functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug discovery and development. Its unique structure can be exploited to design molecules with specific biological targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with advanced properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-(bromomethyl)-1-azaspiro[3.3]heptane-1-carboxylate depends on its specific application and the functional groups present in its structure. In general, the bromomethyl group can act as an electrophile, participating in nucleophilic substitution reactions. The spirocyclic core may influence the compound’s conformational stability and reactivity, affecting its interactions with molecular targets.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The bromomethyl group can react with nucleophiles, leading to the formation of new bonds and functional groups.

    Biological Interactions: The compound’s derivatives may interact with biological macromolecules, such as proteins or nucleic acids, through non-covalent interactions or covalent modifications.

Comparison with Similar Compounds

  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
  • tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Uniqueness: tert-Butyl 6-(bromomethyl)-1-azaspiro[3.3]heptane-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and synthetic utility. The spirocyclic structure also contributes to its conformational rigidity and potential biological activity, distinguishing it from other similar compounds.

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